molecular formula C4H5ClN2O B074519 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole CAS No. 1192-80-9

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B074519
CAS No.: 1192-80-9
M. Wt: 132.55 g/mol
InChI Key: ZFYVXZGJPJTIPQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a methyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a chloromethyl ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted oxadiazoles with various functional groups replacing the chloromethyl group.

    Oxidation: Products may include oxadiazoles with additional oxygen-containing functional groups.

    Reduction: Products can include reduced forms of the oxadiazole ring or its substituents.

Scientific Research Applications

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Research: It serves as a probe or reagent in various biochemical assays and studies.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The oxadiazole ring can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the methyl group at the 5-position.

    5-Methyl-1,2,4-oxadiazole: Lacks the chloromethyl group.

    3-Methyl-5-(chloromethyl)-1,2,4-oxadiazole: Similar structure but different substitution pattern.

Uniqueness

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and properties. The combination of these groups allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

3-(chloromethyl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYVXZGJPJTIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306989
Record name 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-80-9
Record name 1192-80-9
Source DTP/NCI
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Record name 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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